Welcome to the BenchChem Online Store!
molecular formula C10H15NO B1266904 2-[(4-Methylbenzyl)amino]ethanol CAS No. 40171-87-7

2-[(4-Methylbenzyl)amino]ethanol

Cat. No. B1266904
M. Wt: 165.23 g/mol
InChI Key: UJPXOHXMJDQRLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06048979

Procedure details

The procedure of Example 7 was repeated using 2-chloroethanol (20.9 g, 0.26 mol, Kodak), 4-methylbenzylamine (32.7 g, 0.27 mol, Aldrich), water (25 mL) and KOH (14.6 g, 0.26 mol). A white solid was crystallized from the concentrated solution. The crystallized product was collected by suction filtration and recrystallized from hexanes. The filtrate was concentrated under reduced pressure and the residue was fractionally distilled using a 7.5 inch vigreux column. The fraction boiling at 140-144° C./9 mm pressure was collected. Total yield 15 g (35% yield). 1H NMR (δ, 360 MHz, CDCl3): 2.32 (s, 3H), 2.51 (broad s, 2H), 2.74 (t, 2H), 3.61 (t, 2H), 3.72 (s, 2H) and 7.142 (m, 4H). 13C NMR (δ, 90 MHz, {1H}, CDCl3): 21.0 (--CH3), 50.5 (--NCH2CH2O--) 53.2 (--NCH2CH2O--), 60.7 (--NCH2Ph), 128.1, 129.1 and 143.0 (--CH2Ph). mp 61-62° C. uncorrected. The title compound was also prepared using the following procedure. In a 2L three-neck flask (equipped with a mechanical stirrer and an addition funnel) ethanolamine (91.6 g, 1.5 mol, Aldrich) and 100 mL of toluene were placed. To this solution was added dropwise 4-methylbenzyl chloride (70.3 g, 0.5 mol, Aldrich). The mixture was stirred for 10 hours at room temperature. Crushed KOH (30.0 g, 0.5 mol) was added and stirring was continued for another 3 hours. Water (300 mL) was added to dissolve all solid. The mixture was poured into a separatory funnel and the toluene layer was separated. The aqueous layer was extracted with 50 mL portions of methylene chloride three times. The combined extracts were dried on anhydrous sodium sulfate and rotovaped to remove the solvents. A white solid was crystallized from the concentrated solution. The crystallized product (34 g) was collected by suction filtration and washed with several mL of toluene. The filtrate was concentrated under reduced pressure and the residue was fractionally distilled using a 7.5 inch vigreux column. The fraction boiling at 140-144° C./9 mm pressure was collected. Total yield isolated 46.5 g (57% yield).
Quantity
20.9 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
32.7 g
Type
reactant
Reaction Step Three
Name
Quantity
14.6 g
Type
reactant
Reaction Step Four
[Compound]
Name
2L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
91.6 g
Type
reactant
Reaction Step Six
Quantity
70.3 g
Type
reactant
Reaction Step Seven
Name
Quantity
30 g
Type
reactant
Reaction Step Eight
Name
Quantity
300 mL
Type
solvent
Reaction Step Nine
Quantity
100 mL
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][OH:4].[CH3:5][C:6]1[CH:13]=[CH:12][C:9]([CH2:10][NH2:11])=[CH:8][CH:7]=1.[OH-].[K+].C(CN)O.CC1C=CC(CCl)=CC=1>O.C1(C)C=CC=CC=1>[CH3:5][C:6]1[CH:13]=[CH:12][C:9]([CH2:10][NH:11][CH2:2][CH2:3][OH:4])=[CH:8][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
20.9 g
Type
reactant
Smiles
ClCCO
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
32.7 g
Type
reactant
Smiles
CC1=CC=C(CN)C=C1
Step Four
Name
Quantity
14.6 g
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
2L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
91.6 g
Type
reactant
Smiles
C(O)CN
Step Seven
Name
Quantity
70.3 g
Type
reactant
Smiles
CC1=CC=C(CCl)C=C1
Step Eight
Name
Quantity
30 g
Type
reactant
Smiles
[OH-].[K+]
Step Nine
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Ten
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A white solid was crystallized from the concentrated solution
FILTRATION
Type
FILTRATION
Details
The crystallized product was collected by suction filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from hexanes
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was fractionally distilled
CUSTOM
Type
CUSTOM
Details
The fraction boiling at 140-144° C./9 mm pressure was collected
CUSTOM
Type
CUSTOM
Details
The title compound was also prepared
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for another 3 hours
Duration
3 h
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve all solid
ADDITION
Type
ADDITION
Details
The mixture was poured into a separatory funnel
CUSTOM
Type
CUSTOM
Details
the toluene layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with 50 mL portions of methylene chloride three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried on anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
to remove the solvents
CUSTOM
Type
CUSTOM
Details
A white solid was crystallized from the concentrated solution
FILTRATION
Type
FILTRATION
Details
The crystallized product (34 g) was collected by suction filtration
WASH
Type
WASH
Details
washed with several mL of toluene
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was fractionally distilled
CUSTOM
Type
CUSTOM
Details
The fraction boiling at 140-144° C./9 mm pressure was collected
CUSTOM
Type
CUSTOM
Details
Total yield
CUSTOM
Type
CUSTOM
Details
isolated 46.5 g (57% yield)

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
Smiles
CC1=CC=C(CNCCO)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.